

An In-Depth Technical Guide to N-Methyldidecylamine: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyldidecylamine

Cat. No.: B1630444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldidecylamine is a tertiary amine with significant applications across various industrial and research sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, supported by experimental protocols for their determination. The document further explores its key applications, including its role as a precursor in the synthesis of quaternary ammonium surfactants and its use as a reagent in the development of novel anthraquinone-based compounds with potential therapeutic applications. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

N-Methyldidecylamine, also known as Didecylmethylamine, is a long-chain tertiary amine. Its structure consists of a nitrogen atom bonded to one methyl group and two decyl chains.

Table 1: General Identifiers for **N**-Methyldidecylamine

Identifier	Value
CAS Number	7396-58-9 [1] [2]
Molecular Formula	C ₂₁ H ₄₅ N [1] [2]
Molecular Weight	311.59 g/mol [2]
IUPAC Name	N-decyl-N-methyldecan-1-amine [1]
Synonyms	Didecylmethylamine, DAMA-10, Di-n-decylmethylamine [2]
InChI Key	ATBNMWWDBWBAHM-UHFFFAOYSA-N [1]
Canonical SMILES	CCCCCCCCCCN(C)CCCCCCCCC [1]

Physicochemical Properties

The physical and chemical properties of **N-Methyldidecylamine** are summarized in the tables below. These properties are crucial for its handling, application, and in the design of experimental procedures.

Table 2: Physical Properties of **N-Methyldidecylamine**

Property	Value
Appearance	Clear, slightly light yellow liquid with a fish-like odor [1] [2]
Melting Point	-7.4 °C [2]
Boiling Point	145 °C at 2 mmHg [2] [3]
	365.2 °C at 760 mmHg [1]
Density	0.807 g/mL at 20 °C [2] [4]
Flash Point	93 °C (closed cup) [2] [3]
Water Solubility	Insoluble; 1.2 µg/L [1] [2]
Vapor Pressure	1.6 x 10 ⁻⁵ mmHg at 25 °C [1] [2]

Table 3: Spectroscopic and Computational Data for **N-Methyldidecylamine**

Property	Value
Refractive Index (n ₂₀ /D)	1.448[2]
pKa (Predicted)	9.83 ± 0.50[1][2]
LogP (Predicted)	9.63[1]
Polar Surface Area	3.24 Å ² [1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of **N-Methyldidecylamine**.

Density Determination

The density of **N-Methyldidecylamine** can be determined using a digital density meter according to the ASTM D4052 standard test method.[1]

- Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the U-tube caused by the mass of the sample is used, in conjunction with calibration data, to determine the density of the sample.[2]
- Apparatus: A digital density meter equipped with a temperature-controlled cell.
- Procedure:
 - Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).
 - Equilibrate the sample to the desired measurement temperature (e.g., 20 °C).
 - Introduce the sample into the measurement cell, ensuring no air bubbles are present.
 - Record the density reading once the value has stabilized.

Flash Point Determination

The flash point can be determined using the Pensky-Martens closed-cup method as described in ASTM D93.[4][5]

- Principle: A brass test cup is filled with the sample and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup until a flash is observed. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6]
- Apparatus: Pensky-Martens closed-cup flash point tester (manual or automated).
- Procedure (Procedure A for distillate fuels is applicable):
 - Fill the test cup with the **N-Methyldidecylamine** sample to the specified level.
 - Place the lid on the cup and begin heating and stirring at the prescribed rates.
 - Apply the ignition source at regular temperature intervals.
 - Record the temperature at which a distinct flash is observed inside the cup.
 - Correct the observed flash point for any deviation from the standard atmospheric pressure.

Refractive Index Determination

The refractive index can be measured using a refractometer following the guidelines of ASTM D1218.[1][7]

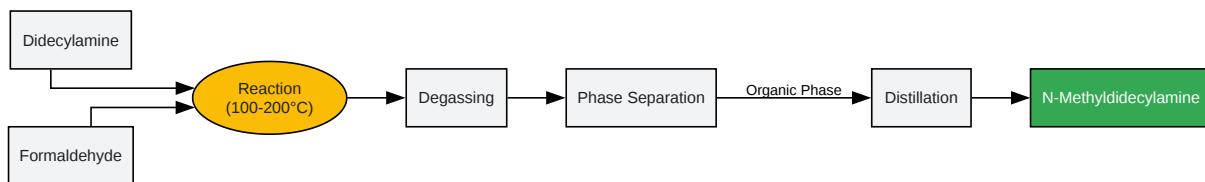
- Principle: This method measures the refractive index using the critical angle method with monochromatic light (typically the sodium D-line at 589.3 nm).[4]
- Apparatus: A precision refractometer with temperature control.
- Procedure:
 - Calibrate the instrument using certified liquid standards.

- Apply a small amount of the **N-Methyldidecylamine** sample to the prism of the refractometer.
- Allow the sample to reach thermal equilibrium with the instrument at the desired temperature (e.g., 20 °C).
- Observe the borderline between the light and dark fields and align it with the crosshairs in the eyepiece.
- Read the refractive index from the instrument's scale.

pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of **N-Methyldidecylamine** can be determined by potentiometric titration.

- Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated.[6][8]
- Apparatus: A pH meter with a calibrated electrode, a burette, and a magnetic stirrer.
- Procedure:
 - Prepare a dilute solution of **N-Methyldidecylamine** in water or a suitable solvent mixture.
 - Immerse the pH electrode in the solution and begin stirring.
 - Add the standard acid solution in small increments from the burette.
 - Record the pH after each addition, allowing the reading to stabilize.
 - Plot the pH versus the volume of acid added. The pKa is determined from the midpoint of the buffer region of the titration curve.


Synthesis and Applications

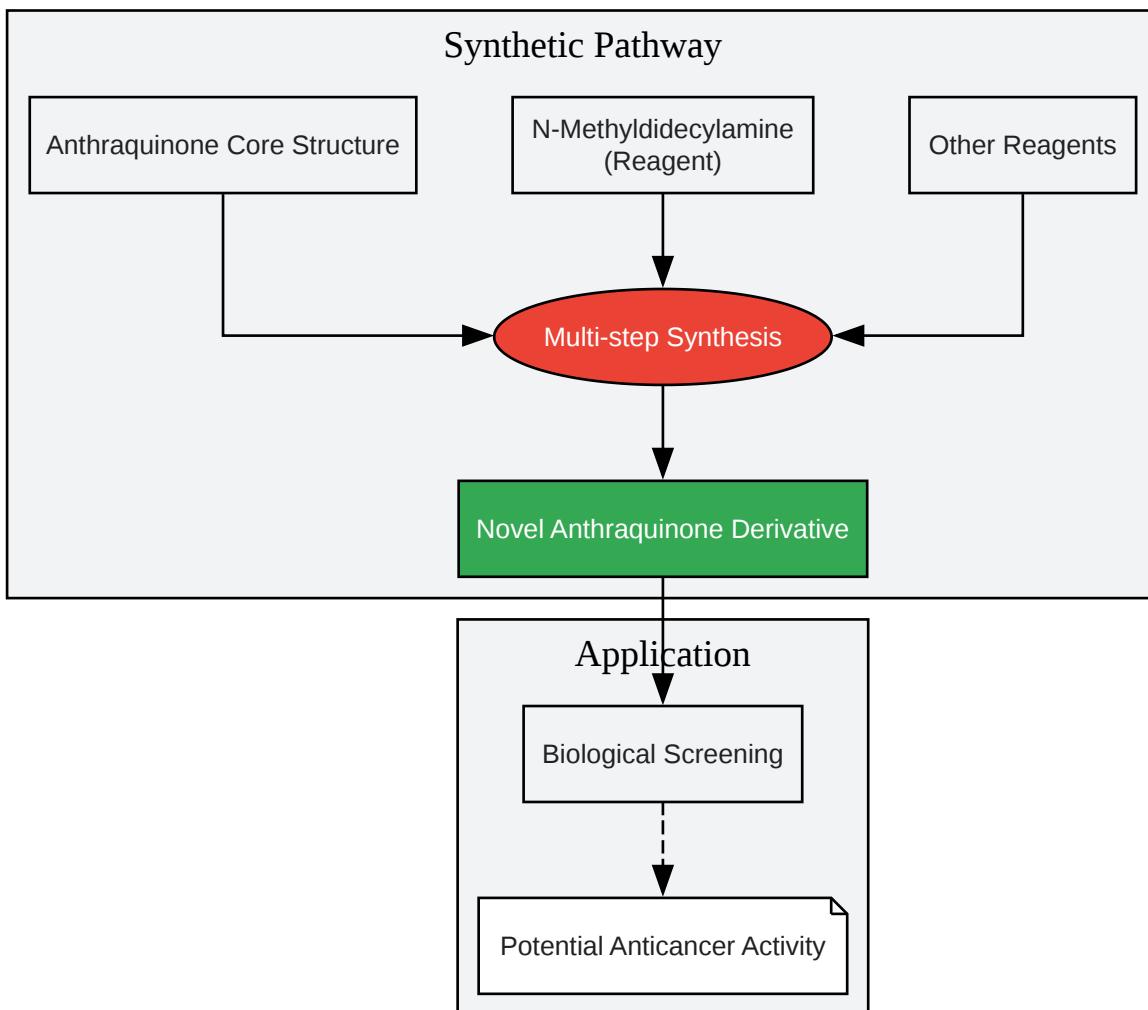
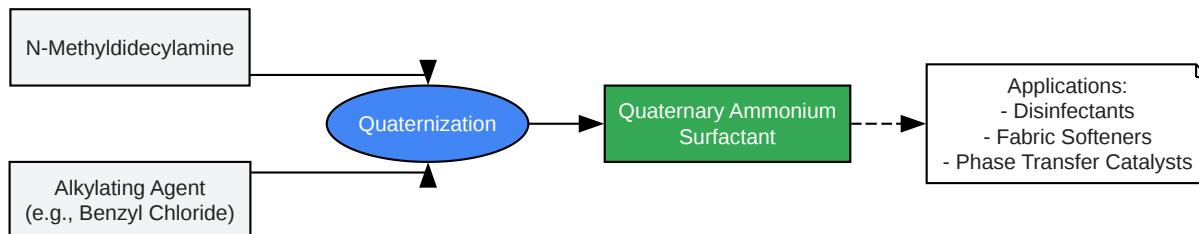
N-Methyldidecylamine serves as a crucial intermediate in the synthesis of various commercially and scientifically important compounds.

Synthesis of N-Methyldidecylamine

A common industrial method for the synthesis of N-methyl-dialkylamines involves the reaction of a secondary dialkylamine with formaldehyde.[9]

- Reaction: Didecylamine is reacted with formaldehyde at elevated temperatures (100-200 °C).
- Stoichiometry: Typically, 1.5 to 3 moles of formaldehyde are used per mole of the secondary amine.[9]
- Workup: The resulting reaction product is degassed, the aqueous phase is separated, and the organic phase containing **N-Methyldidecylamine** is purified by distillation.[9]

[Click to download full resolution via product page](#)



Simplified workflow for the synthesis of **N-Methyldidecylamine**.

Applications

N-Methyldidecylamine is a key starting material for the production of quaternary ammonium compounds (quats), which are widely used as cationic surfactants.

- Reaction: **N-Methyldidecylamine** undergoes quaternization (the Menshutkin reaction) with an alkylating agent, such as benzyl chloride or methyl chloride, to form the corresponding quaternary ammonium salt.[10]

- Applications of Derived Surfactants: These surfactants have applications as fabric softeners, hair conditioners, disinfectants, and phase transfer catalysts.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. scribd.com [scribd.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. kaycantest.com [kaycantest.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. 3.2. pKa Analysis [bio-protocol.org]
- 7. store.astm.org [store.astm.org]
- 8. benchchem.com [benchchem.com]
- 9. DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde - Google Patents [patents.google.com]
- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Methyldidecylamine: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630444#n-methyldidecylamine-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com